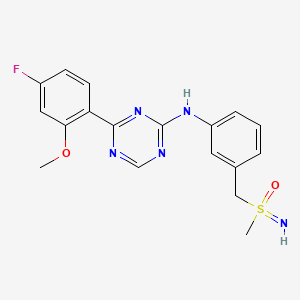

(+)-Atuveciclib

Description

Properties

IUPAC Name |

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWKGTGIJRCOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of (+)-Atuveciclib in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atuveciclib (formerly BAY 1143572) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5] As a critical component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription.[1][6] Dysregulation of CDK9 activity is a hallmark of various cancers, leading to the overexpression of oncoproteins and survival factors.[6] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

The primary mechanism of action of this compound is the selective inhibition of the kinase activity of CDK9.[1][3][4] CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex.[1][6] P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNA Pol II) at the serine 2 position (Ser2).[1][7][8] This phosphorylation event is a crucial step for releasing RNA Pol II from promoter-proximal pausing, thereby enabling productive transcriptional elongation.[1][6][9]

By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of the RNA Pol II CTD.[6][9] This leads to a stall in transcriptional elongation, particularly affecting the expression of genes with short half-lives, including many key oncogenes and anti-apoptotic proteins.[10][11][12] The resulting downregulation of these critical survival proteins ultimately triggers cell cycle arrest and apoptosis in cancer cells.[8][9][11][12]

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro assays.

Table 1: Kinase Inhibitory Activity

| Target | IC50 (nM) | Reference |

| CDK9/CycT1 | 13 | [1][2][3] |

| CDK9/CycT1(h) | 6 | [2] |

| CDK1/CycB(h) | 1100 | [2] |

| CDK2/CycE(h) | 1000 | [2] |

| CDK3/CycE(h) | 890 | [2] |

| CDK5/p35(h) | 1600 | [2] |

| GSK3α | 45 | [3][4] |

| GSK3β | 87 | [3][4] |

IC50: Half-maximal inhibitory concentration. (h) denotes human recombinant enzyme.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 310 | [1][4] |

| HeLa | Cervical Cancer | 920 | [1][4] |

| A-431 | Skin Carcinoma | 340 | [2] |

| HCT-116 | Colorectal Carcinoma | 260 | [2] |

| A549 | Lung Carcinoma | 3290 | [2] |

| B16 | Murine Melanoma | 1470 | [2] |

| BT-549 | Breast Carcinoma | 2010 | [2] |

Key Downstream Signaling Pathways

The inhibition of CDK9 by this compound instigates a cascade of downstream events, primarily through the suppression of key regulatory proteins.

MYC and MCL1 Downregulation

MYC and MCL1 are two critical proto-oncogenes whose transcription is highly dependent on P-TEFb activity.[11][12] this compound treatment leads to a rapid, time-dependent dephosphorylation of RNA Pol II at Ser2, resulting in a significant reduction in both MYC and MCL1 protein levels.[11][12] The downregulation of MYC, a master regulator of cell proliferation, contributes to cell cycle arrest. The suppression of the anti-apoptotic protein MCL1 sensitizes cancer cells to apoptosis.[8][11][12]

Sensitization to TRAIL-induced Apoptosis

In some cancer types, such as pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to sensitize cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced cell death.[8] This is achieved through the concomitant suppression of the anti-apoptotic proteins c-FLIP and Mcl-1.[8] This dual effect enhances the activation of caspase-8 and caspase-9, leading to a more robust apoptotic response.[8]

Inhibition of the NF-κB Signaling Pathway

Studies have also indicated that this compound can suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.[13] It achieves this by preventing the phosphorylation of I-kappa-B alpha (IκBα) and the p65 subunit of NF-κB, which in turn blocks the nuclear translocation of p65.[13]

Experimental Protocols

Kinase Assay (CDK9/CycT1)

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against CDK9/CycT1.

-

Reagents and Materials:

-

Recombinant full-length His-tagged human CDK9 and Cyclin T1.

-

Biotinylated peptide substrate (e.g., biotin-Ttds-YISPLKSPYKISEG).

-

ATP.

-

Assay buffer (e.g., containing MgCl2, DTT, and a buffering agent).

-

This compound serial dilutions in DMSO.

-

Streptavidin-coated donor beads and acceptor beads for detection (e.g., for TR-FRET).

-

384-well microtiter plates.

-

-

Procedure:

-

Add 50 nL of the serially diluted this compound compound solutions to the wells of a microtiter plate.

-

Add the CDK9/CycT1 enzyme and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (e.g., streptavidin-coated donor and acceptor beads).

-

Incubate to allow for binding.

-

Measure the signal (e.g., TR-FRET) using a suitable plate reader.

-

-

Data Analysis:

-

Normalize the data using controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.[4]

-

Cell Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MOLM-13, HeLa).

-

Complete cell culture medium.

-

This compound serial dilutions in DMSO.

-

96-well cell culture plates.

-

Reagent for quantifying cell viability (e.g., MTT, CellTiter-Glo).

-

Plate reader.

-

-

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the plates for a specified duration (e.g., 72 or 96 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the results to the vehicle-treated control cells.

-

Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]

-

Conclusion

This compound represents a targeted therapeutic strategy that exploits the transcriptional dependencies of cancer cells. Its high selectivity for CDK9 allows for the potent inhibition of transcriptional elongation, leading to the downregulation of key oncogenic drivers and the induction of apoptosis. The quantitative data and mechanistic insights presented in this guide underscore the potential of this compound as a promising anti-cancer agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility across various malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Cyclin-Dependent kinase 9 (CDK9) inhibitor Atuveciclib ameliorates Imiquimod-Induced Psoriasis-Like dermatitis in mice by inhibiting various inflammation factors via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]

- 9. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. oncotarget.com [oncotarget.com]

- 12. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway [frontiersin.org]

BAY-1143572 (Atuveciclib): A Technical Guide on the Discovery and Synthesis of a First-in-Class CDK9 Inhibitor

This document provides an in-depth technical overview of the discovery, synthesis, and preclinical characterization of BAY-1143572 (atuveciclib), a potent and highly selective, orally available inhibitor of the Positive Transcription Elongation Factor b (P-TEFb)/Cyclin-Dependent Kinase 9 (CDK9). This guide is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction: Targeting Transcriptional Addiction in Cancer

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and gene transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[2] Specifically, CDK9, in partnership with its regulatory subunit Cyclin T1, forms the P-TEFb complex.[3] P-TEFb plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors.[1][3]

Many cancer cells, particularly hematological malignancies, exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC).[4][5] This "transcriptional addiction" makes them highly vulnerable to the inhibition of CDK9.[1] BAY-1143572, the first highly selective P-TEFb/CDK9 inhibitor to enter clinical trials, was developed to exploit this vulnerability.[6][7]

The Discovery of BAY-1143572: From Lead to Clinical Candidate

The development of BAY-1143572 originated from the lead compound BAY-958 . While potent, the lead optimization process focused on enhancing kinase selectivity and improving drug metabolism and pharmacokinetic (DMPK) properties.[6][8] This effort led to the identification of atuveciclib (B1649299) (BAY-1143572), which is distinguished by an unusual benzyl (B1604629) sulfoximine (B86345) group.[6][9] This structural modification was key to achieving a superior overall profile, including high potency, excellent selectivity, favorable physicochemical properties, and significant in vivo anti-tumor efficacy.[8][9]

Chemical Synthesis

The synthesis of BAY-1143572 is a multi-step process starting from commercially available materials.[6][10] A key step involves the formation of the characteristic sulfoximine moiety. The general synthetic scheme is outlined below.[6][8]

Reagents and Conditions (Simplified from Scheme 2 in Lücking et al.): [6][8]

-

a) NaSMe, EtOH.

-

b) H5IO6, FeCl3, MeCN.

-

c) CF3C(O)NH2, PhI(OAc)2, MgO, Rh2(OAc)4, DCM.

-

d) K2CO3, MeOH.

-

e) ClC(O)OEt, pyridine.

-

f) TiCl3, THF.

-

g) 2,4-dichloro-1,3,5-triazine, DIPEA, THF/iPrOH.

-

h) 4-fluoro-2-methoxyphenylboronic acid, Pd(PPh3)4, K2CO3 (aq).

-

i) NaOEt, EtOH.

-

j) Preparative chiral HPLC.

-

k) AcCl, TEA, DCM.

Mechanism of Action

BAY-1143572 selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.[8] This prevents the P-TEFb-mediated phosphorylation of the RNAP II C-terminal domain at the Serine 2 position.[1] The subsequent failure to transition to productive transcriptional elongation leads to a rapid downregulation of short-lived mRNA transcripts, particularly those encoding key survival proteins like Mcl-1 and oncoproteins like MYC.[4][5] The depletion of these essential proteins ultimately triggers apoptosis in cancer cells.[1][11]

References

- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Facebook [cancer.gov]

(+)-Atuveciclib: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective, orally bioavailable inhibitor of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] As a key regulator of transcriptional elongation, the inhibition of P-TEFb, and specifically its catalytic subunit Cyclin-Dependent Kinase 9 (CDK9), represents a promising therapeutic strategy in oncology.[4][5] This technical guide provides an in-depth overview of the target profile, kinase selectivity, and methodologies used to characterize this compound.

Target Profile and Mechanism of Action

This compound's primary target is the CDK9/Cyclin T1 complex, a key component of P-TEFb.[1][6] P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[1][4] By binding to and inhibiting the kinase activity of CDK9, Atuveciclib prevents this phosphorylation event.[1]

This inhibition of RNAPII-mediated transcriptional elongation leads to a rapid depletion of short-lived mRNA transcripts of key oncogenes and anti-apoptotic proteins, such as c-Myc and Mcl-1.[7][8] The downregulation of these critical survival proteins induces apoptosis and inhibits proliferation in cancer cells, highlighting the therapeutic potential of selective CDK9 inhibition.[1][7] The over-activation of P-TEFb is a feature of many cancers, leading to the sustained transcription of genes that promote tumor growth and survival.[1]

Kinase Selectivity Profile

A key feature of this compound is its high selectivity for CDK9 over other members of the CDK family and the broader kinome. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.[4][9] The inhibitory activity of Atuveciclib against a panel of kinases is summarized in the table below.

| Kinase Target | IC50 (nM) |

| CDK9/CycT1 | 13 [2][10] |

| CDK1/CycB | 1100[3] |

| CDK2/CycE | 1000[3] |

| CDK3/CycE | 890[3] |

| CDK5/p35 | 1600[3] |

| GSK3α | 45[10] |

| GSK3β | 87[10] |

Data compiled from multiple sources.[2][3][10]

In Vitro and In Vivo Efficacy

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines. This cellular activity is consistent with its mechanism of action, effectively inhibiting the growth of tumors dependent on the transcription of key survival proteins.

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 310[10] |

| HeLa | Cervical Cancer | 920[10] |

In vivo studies using xenograft models have further demonstrated the anti-tumor efficacy of this compound.[3] Oral administration of Atuveciclib has been shown to result in significant tumor growth inhibition in a dose-dependent manner.[3]

Detailed Experimental Protocols

The characterization of this compound involves a series of standard and specialized assays to determine its potency, selectivity, and cellular effects.

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Leibniz Institute DSMZ: Details [dsmz.de]

- 6. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

- 7. (R)-Atuveciclib | Atuveciclib | CDK | TargetMol [targetmol.com]

- 8. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

P-TEFb Inhibition by (+)-Atuveciclib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Atuveciclib (formerly BAY 1143572) is a potent and highly selective small molecule inhibitor of the Positive Transcription Elongation Factor b (P-TEFb).[1][2][3] P-TEFb, a heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (most commonly Cyclin T1), is a critical regulator of gene transcription.[1][4][5] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), as well as negative elongation factors, to facilitate the transition from promoter-proximal pausing to productive transcript elongation.[5][6][7][8] Dysregulation of P-TEFb activity is implicated in various pathologies, including cancer, where it drives the expression of anti-apoptotic proteins and oncogenes.[1][4] this compound represents a promising therapeutic strategy by targeting this key transcriptional dependency in cancer cells.[4][3][9] This document provides a detailed technical guide on the mechanism, quantitative aspects, and experimental methodologies related to the inhibition of P-TEFb by this compound.

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to and inhibiting the kinase activity of CDK9, the catalytic subunit of P-TEFb.[1][4] This inhibition prevents the phosphorylation of RNAP II at serine 2 (Ser2) of the CTD, a crucial step for productive transcription elongation.[4][8] The subsequent decrease in the transcription of key survival proteins, such as Mcl-1, and oncogenes, like c-MYC, leads to the induction of apoptosis and inhibition of proliferation in cancer cells.[4]

P-TEFb Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of P-TEFb in transcription elongation and the point of intervention by this compound.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scilit.com [scilit.com]

- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Yin and Yang of P-TEFb Regulation: Implications for Human Immunodeficiency Virus Gene Expression and Global Control of Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P-TEFb - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

The Impact of (+)-Atuveciclib on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Atuveciclib (also known as BAY-1143572) is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, a critical regulator of gene transcription. A key component of P-TEFb is Cyclin-Dependent Kinase 9 (CDK9), which plays a pivotal role in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPol II). This phosphorylation event, particularly at the Serine 2 (Ser2) residue of the heptapeptide (B1575542) repeat, is essential for the transition from abortive to productive transcriptional elongation. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on RNAPol II phosphorylation. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its impact, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The regulation of gene transcription is a tightly controlled process, and its dysregulation is a hallmark of cancer. RNA polymerase II is the central enzyme responsible for transcribing all protein-coding genes. The activity of RNAPol II is modulated by a series of post-translational modifications, most notably the phosphorylation of its large subunit's C-terminal domain (CTD). The CTD consists of multiple repeats of the consensus heptapeptide sequence YSPTSPS. The phosphorylation status of the serine residues within this repeat (Ser2, Ser5, and Ser7) dictates the stage of transcription.

CDK9, in a complex with its cyclin partner (T1, T2a, T2b, or K), forms the active P-TEFb kinase. P-TEFb is a key player in the transition from transcription initiation to elongation, primarily through the phosphorylation of Ser2 on the RNAPol II CTD.[1] This phosphorylation event releases RNAPol II from the promoter-proximal pause, allowing for productive elongation and the synthesis of full-length mRNA transcripts. In many cancers, the P-TEFb/CDK9 pathway is hyperactivated, leading to the overexpression of oncogenes such as MYC.

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9.[2][3][4][5] By targeting CDK9, Atuveciclib effectively blocks the phosphorylation of RNAPol II, leading to a concentration-dependent inhibition of transcriptional elongation.[2] This guide delves into the specifics of this inhibitory action and provides the necessary technical information for its investigation.

Mechanism of Action: Inhibition of RNAPol II Phosphorylation

This compound exerts its anti-neoplastic activity by directly inhibiting the kinase activity of CDK9.[3][6] This inhibition prevents the phosphorylation of the RNAPol II CTD at Serine 2, a critical step for productive transcription elongation.[1][7] The consequence is a global downregulation of transcription, with a particularly strong effect on genes with short half-lives, including many key oncogenes.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on RNAPol II phosphorylation.

Quantitative Data on Atuveciclib's Effect

This compound has been shown to inhibit CDK9 with high potency. The concentration-dependent inhibition of RNAPol II phosphorylation is a direct pharmacodynamic marker of its activity in cellular assays.

| Parameter | Value | Cell Lines | Reference |

| CDK9/CycT1 IC50 | 13 nM | Cell-free assay | [2][3][5] |

| Antiproliferative IC50 | 230-1100 nM | Various AML cell lines | [2] |

| RNAPol II Ser2 Phosphorylation | Concentration-dependent decrease | Pancreatic cancer cells | [7] |

| RNAPol II Ser2 Phosphorylation | Time-dependent decrease | Pancreatic cancer cells | [7] |

| MYC mRNA Reduction | Concentration-dependent decrease | Various tumor cell lines | [2] |

Note: Specific quantitative values for the percentage inhibition of RNAPol II phosphorylation at different concentrations and time points are typically presented in graphical form in the source literature. The table above summarizes the reported effects.

Experimental Protocols

To assess the effect of this compound on RNA polymerase II phosphorylation, two primary experimental techniques are employed: Western Blotting and Chromatin Immunoprecipitation (ChIP).

Western Blotting for Phospho-RNAPol II

This protocol allows for the quantification of the total and phosphorylated levels of RNAPol II in cell lysates.

Caption: Workflow for analyzing RNAPol II phosphorylation by Western blot.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated RNAPol II (e.g., anti-phospho-Ser2) and total RNAPol II, each diluted in 5% BSA in TBST. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies specific to the primary antibody host species for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the bands corresponding to phospho-RNAPol II and total RNAPol II. Normalize the phospho-RNAPol II signal to the total RNAPol II signal and/or the loading control.

Chromatin Immunoprecipitation (ChIP) for RNAPol II Occupancy

ChIP assays are used to determine the occupancy of RNAPol II at specific gene promoters and along the gene body, providing insight into transcriptional initiation and elongation.

-

Cell Cross-linking: Treat cells with this compound as described above. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 base pairs using sonication.[9]

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody specific for RNAPol II (or phospho-Ser2 RNAPol II). A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

-

Analysis by qPCR or Sequencing: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter or coding region of target genes to determine RNAPol II occupancy. Alternatively, the DNA can be used to prepare a library for high-throughput sequencing (ChIP-seq) to assess RNAPol II occupancy genome-wide.

Conclusion

This compound is a potent and selective CDK9 inhibitor that effectively reduces the phosphorylation of RNA polymerase II at Serine 2 of its C-terminal domain. This mechanism of action leads to the suppression of transcriptional elongation, particularly of oncogenes with short mRNA half-lives, and ultimately induces apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound on this fundamental process of gene regulation. The continued study of CDK9 inhibitors like Atuveciclib holds significant promise for the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Facebook [cancer.gov]

- 7. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. Chromatin immunoprecipitation (ChIP) for histone modifications and RNA polymerase II [bio-protocol.org]

BAY-1143572: A Technical Overview of Oncogene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1143572, also known as atuveciclib, is a potent and highly selective, orally bioavailable inhibitor of the positive transcription elongation factor b (P-TEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (predominantly Cyclin T1).[1][2][3][4][5][6] By targeting CDK9, BAY-1143572 effectively modulates the transcription of key oncogenes, such as MYC, and other short-lived survival proteins that are critical for cancer cell proliferation and survival.[7][8][9] This technical guide provides an in-depth overview of the mechanism of action of BAY-1143572, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of P-TEFb/CDK9

BAY-1143572 exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK9 within the P-TEFb complex.[1][2][3][5] The P-TEFb complex plays a crucial role in the transition from transcriptional initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, as well as negative elongation factors.[1][6] This phosphorylation event releases Pol II from promoter-proximal pausing, a key rate-limiting step in the transcription of many genes, including rapidly induced genes and those with short-lived mRNA transcripts like the oncogene MYC.[1][8]

Inhibition of CDK9 by BAY-1143572 leads to a concentration-dependent decrease in the phosphorylation of the RNA Polymerase II CTD.[7] This, in turn, prevents the release of paused Pol II, leading to a downstream reduction in the mRNA and protein levels of critical oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[7][10][11] The depletion of these essential survival proteins ultimately induces apoptosis in cancer cells.[7][8][10]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for BAY-1143572.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Complex | IC50 (nM) | Selectivity vs. CDK9 | Reference |

| CDK9/CycT1 | 13 | - | [1][4][6][12] |

| CDK1/CycB | 1,100 | ~85-fold | [13] |

| CDK2/CycE | 1,000 | ~77-fold | [13] |

| CDK3/CycE | 890 | ~68-fold | [13] |

| CDK5/p35 | 1,600 | ~123-fold | [13] |

| CDK6/CycD3 | >10,000 | >769-fold | [13] |

| CDK7/CycH/Mat1 | >10,000 | >769-fold | [13] |

| GSK3α | 45 | - | [1][12] |

| GSK3β | 87 | - | [1][12] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 310 | [1][6] |

| HeLa | Cervical Cancer | 920 | [1][6] |

| AML Cell Lines (Median of 7) | Acute Myeloid Leukemia (AML) | 385 | [10][14] |

Table 3: In Vivo Pharmacokinetics in Rats

| Parameter | Value | Unit | Reference |

| Blood Clearance (CLb) | 1.1 | L/h/kg | [6][12] |

| Volume of Distribution (Vss) | 1.0 | L/kg | [12] |

| Oral Bioavailability | 54 | % | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These represent standardized protocols and may be subject to minor modifications based on specific laboratory conditions.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of BAY-1143572 on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MOLM-13, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of BAY-1143572 in the appropriate vehicle (e.g., DMSO). Add the desired concentrations of the compound to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-STAT1 (S727) Inhibition

This protocol assesses the inhibition of a known downstream target of CDK8/9.

-

Cell Treatment: Seed cells (e.g., HCT-116) and treat with varying concentrations of BAY-1143572 for a specified time (e.g., 6 hours). Stimulate with an appropriate agonist like IFN-γ to induce STAT1 phosphorylation.[15]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1 overnight at 4°C. A loading control like β-actin should also be used.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]

-

Analysis: Quantify band intensities using densitometry software and normalize the phospho-STAT1 signal to total STAT1 and the loading control.[16]

Mouse Xenograft Model for In Vivo Efficacy

This protocol evaluates the anti-tumor activity of BAY-1143572 in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MOLM-13 cells) into the flank of immunocompromised mice (e.g., NOD/SCID).[16]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]

-

Drug Administration: Prepare BAY-1143572 in a suitable vehicle (e.g., 0.5% CMC-Na in sterile water) for oral administration. Administer the drug once daily at specified doses (e.g., 6.25, 12.5 mg/kg). The control group receives the vehicle only.[6][16]

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice to assess toxicity.[16]

-

Study Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Excise the tumors and record their final weight.[16]

-

Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

Mandatory Visualizations

Experimental Workflow: In Vivo Xenograft Study

Logical Relationship: From Target to Cellular Effect

Conclusion

BAY-1143572 is a first-in-class, potent, and highly selective inhibitor of P-TEFb/CDK9 that has demonstrated significant preclinical anti-tumor activity, particularly in hematological malignancies like AML.[1][2][10][11] Its mechanism of action, centered on the inhibition of oncogene transcription, provides a strong rationale for its clinical development in cancers dependent on key oncogenes like MYC.[7][9] The data presented in this guide underscore the therapeutic potential of targeting transcriptional addiction in cancer. Further clinical investigation is warranted to fully elucidate the safety and efficacy of BAY-1143572 in patients with advanced cancers.[7][17]

References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]

- 10. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajmc.com [ajmc.com]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the (+)-Atuveciclib Induced Apoptosis Pathway

Introduction

This compound (formerly BAY 1143572) is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), a key regulator of transcriptional elongation.[1][2] In numerous cancer cells, the overexpression and aberrant activity of CDK9 lead to the sustained transcription of anti-apoptotic and pro-proliferative genes, contributing to tumorigenesis and therapeutic resistance.[2][4] Atuveciclib's targeted inhibition of CDK9 presents a promising therapeutic strategy to induce apoptosis in cancer cells. This technical guide delineates the molecular mechanisms and signaling pathways through which this compound induces apoptosis, provides detailed experimental protocols for its study, and presents key quantitative data.

Core Mechanism of Action

Atuveciclib binds to and inhibits the kinase activity of the P-TEFb complex (composed of CDK9 and its regulatory partner, typically Cyclin T1).[1][2] This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position.[5][6] The phosphorylation of Ser2 is a critical step for the transition of RNA Pol II from a paused state to productive transcriptional elongation.[1] Consequently, Atuveciclib leads to a global repression of transcription, with a particularly profound effect on genes with short-lived messenger RNAs (mRNAs).[6] Many of these genes encode proteins that are essential for cancer cell survival, including key regulators of apoptosis.[6][7]

Signaling Pathways of this compound-Induced Apoptosis

The primary mechanism by which Atuveciclib induces apoptosis is through the transcriptional repression of critical anti-apoptotic proteins, thereby activating both the intrinsic and extrinsic apoptotic pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress and converges on the mitochondria. Atuveciclib activates this pathway primarily through the downregulation of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family member, Myeloid Cell Leukemia 1 (Mcl-1).[5][6][8]

-

Inhibition of Mcl-1 Transcription: As a CDK9 inhibitor, Atuveciclib blocks the transcriptional elongation of the MCL1 gene, leading to a rapid depletion of the Mcl-1 protein, which has a short half-life.[6]

-

Activation of Bak and Bax: Mcl-1 normally sequesters the pro-apoptotic proteins Bak and Bax, preventing their activation.[9] The reduction in Mcl-1 levels releases Bak and Bax, allowing them to oligomerize and form pores in the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores leads to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[10]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome.[10] The apoptosome then recruits and activates pro-caspase-9.[8][10] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[10]

-

Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][10]

Caption: Intrinsic apoptosis pathway induced by this compound.

Extrinsic (Death Receptor) Apoptosis Pathway

Atuveciclib also sensitizes cancer cells to extrinsic apoptotic stimuli, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), by downregulating the expression of c-FLIP (cellular FLICE-inhibitory protein).[5][8][11]

-

Inhibition of c-FLIP Transcription: Similar to Mcl-1, c-FLIP is a short-lived protein, and its expression is dependent on active transcription. Atuveciclib-mediated inhibition of CDK9 leads to a rapid decrease in c-FLIP levels.[5]

-

DISC Formation and Caspase-8 Activation: Upon binding of a death ligand (e.g., TRAIL) to its receptor (e.g., TRAIL-R1/DR4, TRAIL-R2/DR5), the Death-Inducing Signaling Complex (DISC) is formed.[9] c-FLIP normally competes with pro-caspase-8 for binding to the adaptor protein FADD within the DISC, thereby preventing caspase-8 activation.[5] The reduction of c-FLIP allows for efficient recruitment and dimerization of pro-caspase-8, leading to its auto-activation.[8]

-

Execution of Apoptosis: Activated caspase-8 can then directly cleave and activate effector caspases (caspase-3 and -7) to execute apoptosis.[8]

-

Crosstalk with the Intrinsic Pathway: In some cell types, caspase-8 can also cleave the Bcl-2 family member Bid into its truncated form, tBid.[5] tBid then translocates to the mitochondria to activate Bak and Bax, thus amplifying the apoptotic signal through the intrinsic pathway.[5]

Caption: Extrinsic apoptosis pathway sensitization by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| CDK9/CycT1 | Kinase Assay | 13 nM | [2][12] |

| HeLa | Proliferation | 920 nM | [2] |

| MOLM-13 | Proliferation | 310 nM | [2] |

Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model

| Dose | Schedule | Treatment-to-Control (T/C) Ratio | Reference |

| 6.25 mg/kg/day | Once daily | 0.64 | [2] |

| 12.5 mg/kg/day | Once daily | 0.49 | [2] |

| 25 mg/kg | 3 days on / 2 days off | 0.33 | [2] |

| 35 mg/kg | 3 days on / 2 days off | 0.20 | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of Atuveciclib on cell viability.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of Atuveciclib (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Objective: To quantify apoptosis (sub-G1 population) and analyze cell cycle distribution.

-

Protocol:

-

Seed cells in 6-well plates and treat with Atuveciclib and/or TRAIL at the desired concentrations for 24 hours.[13]

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population, while the G1, S, and G2/M peaks represent the different phases of the cell cycle.[5][13]

-

Western Blot Analysis

-

Objective: To measure the protein expression levels of key components of the apoptosis pathways.

-

Protocol:

-

Treat cells with Atuveciclib for the desired time points (e.g., 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-RNA Pol II (Ser2), Mcl-1, c-FLIP, cleaved PARP, cleaved Caspase-3, -8, -9, and a loading control like β-actin or GAPDH) overnight at 4°C.[5][6]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. oncotarget.com [oncotarget.com]

- 7. Selective PTEFb/CDK9 Inhibition by BAY 1143572: Targeting MYC to Combat Tumors and Overcome Chemoresistance [synapse.patsnap.com]

- 8. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

The Selective CDK9 Inhibitor (+)-Atuveciclib: A Technical Guide for Investigating Cancer Stem Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Atuveciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and its application in the study of cancer stem cell (CSC) biology. This document details the mechanism of action of this compound, its effects on cancer stem-like cells (CSLCs), and provides comprehensive experimental protocols for key assays.

Introduction to this compound and Cancer Stem Cells

Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and resistance to conventional therapies.[1] Targeting this resilient cell population is a critical goal in the development of novel cancer treatments.

This compound (also known as BAY-1143572) is a small molecule inhibitor that selectively targets CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[2][3] The P-TEFb complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II), thereby promoting transcriptional elongation.[4][5] In many cancers, including triple-negative breast cancer (TNBC), there is an over-activation of transcriptional programs that drive proliferation and survival, making CDK9 an attractive therapeutic target.[2][6] High CDK9 expression has been correlated with a poorer overall survival in TNBC patients.[2]

Mechanism of Action of this compound on Cancer Stem Cells

This compound exerts its anti-cancer stem cell effects by inhibiting the kinase activity of CDK9.[2] This inhibition prevents the phosphorylation of RNA Polymerase II at serine 2, a critical step for the transition from transcriptional pausing to productive elongation.[2] Consequently, the transcription of short-lived and highly regulated proteins, including key oncogenes and anti-apoptotic factors, is suppressed.

In the context of cancer stem cells, the primary downstream targets of this compound's action are the proto-oncogene MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] Both MYC and MCL1 are crucial for the maintenance and survival of cancer stem cells. By downregulating their expression, this compound effectively disrupts the cellular machinery that sustains the cancer stem cell phenotype.[2]

Caption: Mechanism of Action of this compound in Cancer Stem Cells.

Quantitative Data on the Effects of this compound

The efficacy of this compound in targeting cancer stem cells has been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | CDK9 Expression Level | IC50 (µM) | Reference |

| MDA-MB-453 | High | ~1 | [2][7] |

| BT549 | High | ~1 | [2][7] |

| MDA-MB-231 | High | ~3 | [2][7] |

| MDA-MB-436 | High | ~3 | [2][7] |

| HCC1937 | Low | >10 | [2][7] |

| HBL100 | Low | >10 | [2][7] |

| HCC3153 | Low | >10 | [2][7] |

| MDA-MB-157 | Low | >10 | [2][7] |

Table 2: Effect of this compound on Mammosphere Formation in TNBC Cell Lines

| Cell Line | Treatment Concentration (µM) | Reduction in Mammosphere Growth | Reference |

| MDA-MB-231 | 1 | Significant reduction | [2] |

| MDA-MB-231 | 3 | Significant reduction | [2] |

| MDA-MB-453 | 1 | Significant reduction | [2] |

| MDA-MB-453 | 3 | Significant reduction | [2] |

Table 3: Effect of this compound on Cancer Stem Cell Populations in TNBC Cell Lines

| Cell Line | Treatment Concentration (µM) | Parameter Measured | Result | Reference |

| MDA-MB-231 | 1 | Percentage of CD44high/CD24low cells | Significant reduction | [2] |

| MDA-MB-231 | 3 | Percentage of CD44high/CD24low cells | Significant reduction | [2] |

| MDA-MB-231 | 1 | ALDH Activity | Significant reduction | [2] |

| MDA-MB-231 | 3 | ALDH Activity | Significant reduction | [2] |

| MDA-MB-453 | 1 | Percentage of CD44high/CD24low cells | Significant reduction | [2] |

| MDA-MB-453 | 3 | Percentage of CD44high/CD24low cells | Significant reduction | [2] |

| MDA-MB-453 | 1 | ALDH Activity | Significant reduction | [2] |

| MDA-MB-453 | 3 | ALDH Activity | Significant reduction | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.

-

Cell Preparation:

-

Culture TNBC cells to 70-80% confluency.

-

Harvest cells using trypsin and neutralize with serum-containing medium.

-

Centrifuge the cell suspension and resuspend the pellet in serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.[4]

-

-

Plating:

-

Seed single cells at a low density (e.g., 500-1000 cells/cm²) in ultra-low attachment plates to prevent cell aggregation.[4]

-

-

Treatment:

-

Add this compound at desired concentrations to the culture medium.

-

-

Incubation:

-

Incubate the plates for 5-10 days in a humidified incubator at 37°C and 5% CO₂.[4]

-

-

Quantification:

-

Count the number of mammospheres (typically >50 µm in diameter) formed in each well using a microscope.

-

Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

-

Aldehyde Dehydrogenase (ALDH) Activity Assay

This assay identifies cells with high ALDH activity, a characteristic of many cancer stem cells.

-

Cell Preparation:

-

Harvest and prepare a single-cell suspension as described for the mammosphere assay.

-

-

Staining:

-

Use a commercial ALDEFLUOR™ kit according to the manufacturer's instructions.

-

For each sample, prepare a "test" tube and a "control" tube containing 1 x 10⁶ cells.

-

Add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to the "control" tube to establish baseline fluorescence.[8][9]

-

Add the activated ALDEFLUOR™ substrate to both tubes and incubate for 30-60 minutes at 37°C.[8]

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Use the DEAB-treated control to set the gate for the ALDH-positive population.

-

Quantify the percentage of ALDH-positive cells in the this compound-treated and untreated samples.[9]

-

CD44/CD24 Flow Cytometry for Breast Cancer Stem Cells

This protocol is for identifying the CD44high/CD24low breast cancer stem cell population.

-

Cell Preparation and Treatment:

-

Culture and treat TNBC cells with this compound as required.

-

Harvest and prepare a single-cell suspension.

-

-

Antibody Staining:

-

Resuspend approximately 1 x 10⁶ cells in staining buffer (e.g., PBS with 2% FBS).

-

Add fluorochrome-conjugated antibodies against human CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated).[10]

-

Include isotype control antibodies in separate tubes for proper gating.

-

Incubate for 30-45 minutes at 4°C in the dark.[10]

-

-

Washing and Analysis:

-

Wash the cells twice with staining buffer.

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry.

-

Analyze the samples on a flow cytometer, gating on the live cell population first, and then identifying the CD44high/CD24low subpopulation.[11]

-

Caption: Experimental Workflow for Studying this compound's Effects on CSCs.

Conclusion

This compound is a promising therapeutic agent that effectively targets cancer stem cells by inhibiting the CDK9-mediated transcriptional machinery essential for their survival and self-renewal. This technical guide provides a comprehensive resource for researchers to design and execute experiments aimed at further elucidating the role of this compound in cancer stem cell biology and to explore its potential in combination with other anti-cancer therapies. The provided protocols and data serve as a foundation for the continued investigation of this novel therapeutic strategy.

References

- 1. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. CD44+/CD24- breast cancer cells exhibit enhanced invasive properties: an early step necessary for metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preclinical Investigations of (+)-Atuveciclib in Pancreatic Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical investigations of (+)-Atuveciclib (formerly BAY 1143572), a novel cyclin-dependent kinase 9 (CDK9) inhibitor, in pancreatic cancer models. The focus is on its mechanism of action, particularly in sensitizing pancreatic ductal adenocarcinoma (PDAC) cells to TRAIL-induced apoptosis.

Core Findings and Data Presentation

Initial studies reveal that while this compound as a monotherapy shows limited efficacy in reducing the viability of pancreatic cancer cell lines, its true potential is unlocked when used in combination with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). This combination significantly enhances cancer cell death, induces cell cycle arrest, and reduces the colony-forming capacity of PDAC cells, including those resistant to standard chemotherapy like gemcitabine.

Cell Viability and Apoptosis

The combination of Atuveciclib and TRAIL has been shown to synergistically decrease the viability of various pancreatic cancer cell lines. While specific EC50 values for the combination are not detailed in the reviewed literature, the qualitative results point to a significant potentiation of TRAIL-induced cell death. The pro-apoptotic effect is marked by an increase in the sub-G1 population in cell cycle analysis, indicative of apoptosis.

Table 1: Effect of this compound and TRAIL on Pancreatic Cancer Cell Lines

| Cell Line | Treatment | Key Observations | Citation |

| Panc89, PancTu-1, Colo357 | This compound (monotherapy) | Modest reduction in cell viability. | [1] |

| Panc89, PancTu-1, Colo357 | This compound + TRAIL | Significant reduction in cell viability and colony formation. | [1][2] |

| Gemcitabine-resistant Panc89 | This compound + TRAIL | Effective suppression of cell viability. | [2] |

| PDX-derived cell lines (609, 1157) | This compound + TRAIL | Potent suppression of cell viability. | [1][2] |

| PDX-derived cell line (722) | This compound + TRAIL | No significant sensitization to TRAIL-induced cell death. | [1] |

Cell Cycle Analysis

Flow cytometry analysis using propidium (B1200493) iodide staining has demonstrated that the combination of Atuveciclib and TRAIL induces both apoptosis (increase in sub-G1 phase) and cell cycle arrest, primarily in the G1 phase.[1]

Table 2: Cell Cycle Effects of this compound and TRAIL in Panc89 Cells

| Treatment | Effect on Cell Cycle | Citation |

| This compound + TRAIL | Increase in the sub-G1 population (apoptosis). | [1] |

| This compound + TRAIL | G1 phase cell cycle arrest. | [1] |

Mechanism of Action: Signaling Pathways

Atuveciclib is a selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, Atuveciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is crucial for the transcription of short-lived anti-apoptotic proteins. In pancreatic cancer cells, this leads to the downregulation of cFlip and Mcl-1, two key proteins that confer resistance to TRAIL-induced apoptosis. The suppression of these proteins restores the sensitivity of cancer cells to the extrinsic apoptosis pathway initiated by TRAIL.

Caption: Mechanism of Atuveciclib in sensitizing pancreatic cancer cells to TRAIL.

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Pancreatic cancer cells (Panc89, Colo357, PancTu-1) are seeded in 96-well plates at a density of 15,000 to 20,000 cells per well and incubated for 24 hours.

-

Treatment: Cells are treated with varying concentrations of this compound (0.1 µM to 10 µM) with or without TRAIL.

-

Incubation: The treated plates are incubated for 24 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1]

Colony Formation Assay

-

Base Layer: A base layer of 0.8% agar (B569324) in culture medium is prepared in 6-well plates.

-

Cell Layer: 10,000 cells are suspended in 0.5 ml of 0.4% top agar containing culture medium and layered on top of the base agar.

-

Treatment: this compound and/or TRAIL are included in the top agar layer at the desired concentrations.

-

Incubation: Plates are incubated for up to 28 days to allow for colony formation.

-

Staining and Analysis: Colonies are stained with MTT solution. The number and size of the colonies are quantified by manual counting and microscopic imaging.[1]

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound and/or TRAIL for the indicated times. Subsequently, cells are lysed in a buffer containing 30 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM EDTA, 2 mM KCl, 10% glycerol, 1% Triton X-100, and freshly added protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies are typically used at a 1:1000 dilution: anti-β-actin, anti-Bid, anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-CDK9, anti-cFlip, anti-Mcl-1, anti-PARP, anti-pSer2 RNA Polymerase II, and anti-total RNA Polymerase II.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Caption: A typical workflow for Western Blot analysis.

Flow Cytometry for Cell Cycle and Apoptosis

-

Cell Seeding and Treatment: Panc89 cells are seeded in 6-cm dishes and allowed to reach 70-80% confluency. Cells are then treated with various concentrations of this compound and TRAIL for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells (sub-G1 peak) are determined.[1]

In Vivo Pancreatic Cancer Models

The initial investigations of this compound in pancreatic cancer, as detailed in the primary literature, were conducted in vitro. The authors of the key study suggest that future research should focus on translating these findings to in vivo models.[1] While specific in vivo studies for Atuveciclib in pancreatic cancer are not yet published, a general workflow for a patient-derived xenograft (PDX) model is described below.

Caption: General workflow for a pancreatic cancer PDX model.

Conclusion and Future Directions

The initial preclinical data strongly suggest that this compound is a promising agent for the treatment of pancreatic cancer when used in combination with TRAIL. Its ability to overcome resistance to apoptosis by targeting the transcriptional machinery of cancer cells provides a solid rationale for further development. The next critical step will be to validate these in vitro findings in relevant in vivo models of pancreatic cancer to assess the therapeutic efficacy and safety of this combination therapy. Further investigation into biomarkers that predict sensitivity to this combination will also be crucial for its clinical translation.

References

Exploring (+)-Atuveciclib effects in triple-negative breast cancer

An In-Depth Technical Guide on the Effects of (+)-Atuveciclib in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy and mechanism of action of this compound, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in the context of triple-negative breast cancer (TNBC). TNBC is a particularly aggressive subtype of breast cancer with limited targeted therapy options, making the exploration of novel therapeutic agents like this compound a critical area of research.[1][2]

Introduction to this compound

This compound, also known as BAY 1143572, is a potent and highly selective, orally available small molecule inhibitor of CDK9.[3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[5][6] In many cancers, including TNBC, there is a dependency on the transcriptional activation of key oncogenes for survival and proliferation.[7][8] By selectively targeting CDK9, this compound disrupts this process, leading to the downregulation of essential pro-tumorigenic factors.[5][6]

Mechanism of Action in TNBC

The primary mechanism of action of this compound in TNBC is the inhibition of the CDK9/P-TEFb complex. This inhibition prevents the phosphorylation of RNA Polymerase II at the Serine 2 position, a critical step for transcriptional elongation. The consequence of this action is the reduced expression of short-lived proteins that are crucial for tumor cell survival and proliferation, most notably the proto-oncogene MYC and the anti-apoptotic protein MCL1.[5][6] Studies have shown that high expression of CDK9 correlates with a poorer overall survival rate in patients with TNBC, suggesting that CDK9 is a viable therapeutic target in this breast cancer subtype.[5][6]

Caption: Mechanism of action of this compound in TNBC cells.

Preclinical Efficacy Data

Preclinical studies have demonstrated the potent anti-tumor effects of this compound in TNBC cell lines and in vivo models. The efficacy is particularly pronounced in TNBC cells with high levels of CDK9 expression.

In Vitro Studies

Table 1: Effects of this compound on TNBC Cell Lines

| TNBC Cell Line | CDK9 Expression | Effect of this compound | Reference |

| MDA-MB-231 | High | Inhibition of cell proliferation, induction of apoptosis, disruption of mammosphere formation, suppression of invasion.[5][9] | [5],[9] |

| MDA-MB-453 | High | Potent inhibition of cell proliferation and survival.[5] | [5] |

| BT549 | High | Decreased cell viability.[10] | [10] |

| MDA-MB-436 | High | Decreased cell viability.[10] | [10] |

| HCC1937 | Low | Minimal effect on cell viability and apoptosis.[10] | [10] |

| HBL100 | Low | Decreased cell viability, but to a lesser extent than high-CDK9 lines.[10] | [10] |

Table 2: Quantitative Effects of this compound in High-CDK9 TNBC Cell Lines

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Viability (IC50) | MDA-MB-453 | This compound (4 days) | ~1 µM | [7] |

| MDA-MB-231 | This compound (4 days) | ~1 µM | [7] | |

| Cancer Stem-like Cells | MDA-MB-231 | This compound | Significant reduction in CD24low/CD44high population.[5] | [5] |

| MDA-MB-453 | This compound | Significant reduction in CD24low/CD44high population.[5] | [5] | |

| Mammosphere Formation | MDA-MB-231 | This compound | Significant inhibition of mammosphere growth.[5][9] | [5],[9] |

| MDA-MB-453 | This compound | Significant inhibition of mammosphere growth.[5] | [5] | |

| Protein Expression | High-CDK9 TNBC lines | This compound | Time-dependent decrease in p-RNA Pol II (Ser2), MYC, and MCL1 protein levels.[5][6] | [5],[6] |

In Vivo Studies

In a xenograft model using the triple-negative MX-1 human breast cancer cell line, treatment with BAY 1000394 (a synonym for this compound) was shown to be highly efficacious.[11] It demonstrated greater tumor growth inhibition compared to standard-of-care chemotherapeutic agents.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in TNBC.

Cell Viability Assay (WST-1)

References

- 1. CDK4/6 inhibitors: A potential therapeutic approach for triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bigtencrc.org [bigtencrc.org]

- 3. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to (+)-Atuveciclib: A Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, this compound effectively suppresses the transcription of anti-apoptotic and oncogenic proteins, such as MCL-1 and MYC, leading to cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, including detailed experimental protocols and a summary of its performance in in vitro and in vivo studies.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule featuring a central 1,3,5-triazine (B166579) core.

Chemical Structure:

(A 2D chemical structure image of this compound would be placed here in a full whitepaper)

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-fluoro-2-methoxyphenyl)-N-[3-[(S)-(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | [1] |

| Synonyms | BAY 1143572 | [2] |

| Molecular Formula | C₁₈H₁₈FN₅O₂S | [3] |

| Molecular Weight | 387.43 g/mol | [3] |

| CAS Number | 1414943-94-4 | [3] |

| SMILES String | COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C--INVALID-LINK--(=N)=O | [3] |

| InChI Key | ACWKGTGIJRCOOM-HHHXNRCGSA-N | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-neoplastic effects primarily through the selective inhibition of CDK9, a serine/threonine kinase that forms the catalytic subunit of the P-TEFb complex.

Inhibition of CDK9-Mediated Transcription

The P-TEFb complex, consisting of CDK9 and a cyclin partner (primarily Cyclin T1), is a key regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for the transition from abortive to productive transcription. This compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAP II and thereby stalling transcriptional elongation. This leads to a rapid depletion of short-lived mRNAs and their corresponding proteins, many of which are critical for cancer cell survival and proliferation, including the anti-apoptotic protein MCL-1 and the oncoprotein MYC.[1]

Modulation of the NF-κB Signaling Pathway